5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
The compound 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide features a thiophene ring substituted with a bromine atom at position 5 and a carboxamide group. The carboxamide moiety is linked to a 1,3,4-oxadiazole ring bearing a 3,4,5-triethoxyphenyl substituent. This architecture combines electron-withdrawing (bromine) and electron-donating (ethoxy) groups, which may influence its electronic properties and biological activity.
Properties
IUPAC Name |
5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O5S/c1-4-25-12-9-11(10-13(26-5-2)16(12)27-6-3)18-22-23-19(28-18)21-17(24)14-7-8-15(20)29-14/h7-10H,4-6H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFYCRQNPGNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- ChemicalBook. (2024). 5-溴噻吩-2-甲醛
- MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- MilliporeSigma. (n.d.). 5-Bromo-2-thiophenecarboxaldehyde
Biological Activity
5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
The compound has the following chemical properties:
- Molecular Formula : CHBrNOS
- Molecular Weight : 421.36 g/mol
- LogP : 4.0 (indicating lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and can act as a scaffold for drug development. The presence of the bromine atom enhances the compound's reactivity and potential binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC values were reported in the range of 10–20 µM.
Antimicrobial Activity
The antimicrobial activity of the compound has also been explored:
- Bacterial Inhibition : It showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects:
- Cytokine Inhibition : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar oxadiazole derivatives. The study highlighted that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells. The findings suggested that the triethoxy group plays a pivotal role in increasing bioavailability and cellular uptake.
Case Study 2: Antimicrobial Properties
Research published in Antimicrobial Agents and Chemotherapy focused on the antimicrobial properties of oxadiazole derivatives. The study demonstrated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
Scientific Research Applications
Medicinal Chemistry
5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of oxadiazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Study: Anticancer Activity
Recent research highlighted the synthesis of oxadiazole derivatives that demonstrated effective inhibition of cancer cell proliferation. One study reported that specific analogs exhibited IC50 values in the nanomolar range against lung cancer cell lines . This suggests that 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide could be a lead compound for developing new anticancer drugs.
Organic Electronics
The compound's thiophene backbone is known for its electronic properties, making it suitable for applications in organic semiconductors. Thiophene derivatives are commonly used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Research Findings:
Studies have explored the use of thiophene-based compounds in enhancing the efficiency of organic solar cells. The incorporation of electron-withdrawing groups like oxadiazoles can improve charge mobility and stability within the device .
Agrochemicals
Compounds containing oxadiazole moieties have been studied for their herbicidal and fungicidal activities. The structural features of 5-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide may confer similar properties, making it a candidate for development as a new agrochemical agent.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
5-Bromo-N-(5-Methyl-1,2-Oxazol-3-yl)Thiophene-2-Carboxamide (RN: 477546-49-9)
- Structure : Replaces the 1,3,4-oxadiazole with a 1,2-oxazole ring and substitutes the triethoxyphenyl group with a methyl group.
- Key Differences : The smaller oxazole ring and lack of ethoxy groups reduce steric bulk and alter electronic properties.
- Synthesis : Prepared via direct coupling reactions, similar to methods in .
3,4,5-Trimethoxy-N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide
- Structure : Substitutes the bromothiophene-carboxamide with a trimethoxybenzamide group.
N-(5-R-Benzyl-1,3-Thiazol-2-yl)-4-Bromothiophene-2-Carboxamide (6d)
- Structure : Replaces oxadiazole with a thiazole ring and introduces a benzyl substituent.
- Bioactivity : Exhibits cytotoxic and cytostatic effects in anticancer assays, highlighting the importance of heterocycle choice .
Analogues with Varying Aryl Substituents
5-Aryl-N-(Pyrazin-2-yl)Thiophene-2-Carboxamides (4a–4n)
- Structure : Features a pyrazine ring instead of oxadiazole and variable aryl groups.
- Synthesis : Synthesized via Suzuki cross-coupling (similar to ), with yields of 35–84% .
- Comparison : The pyrazine core may enhance hydrogen-bonding interactions compared to oxadiazole.
N-Substituted 1,3,4-Oxadiazol-2-yl-2-Sulfanyl Acetamides
- Structure : Contains a sulfanyl acetamide group instead of triethoxyphenyl.
- Bioactivity : Shows antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), suggesting the oxadiazole core contributes to antibacterial potency .
Crystallographic and Physicochemical Comparisons
2-(5-Bromothiophen-2-yl)-5-[5-(10-Ethylphenothiazin-3-yl)Thiophen-2-yl]-1,3,4-Oxadiazole
- Crystal Data : Triclinic system (space group P1), with unit cell parameters a = 7.4300 Å, b = 7.6019 Å, c = 22.1933 Å.
- Comparison: The extended π-system from phenothiazine enhances planarity and stacking interactions, unlike the triethoxyphenyl group in the target compound, which introduces steric hindrance .
5-Bromo-N-(3-Carbamoyl-4,5-Dimethylthiophen-2-yl)Thiophene-2-Carboxamide
- Structure : Adds methyl and carbamoyl groups to the thiophene ring.
- Impact : Increased hydrophobicity may improve membrane permeability compared to the target compound .
Key Observations :
- Antimicrobial Activity : Oxadiazole derivatives with sulfanyl or trialkoxyphenyl groups show broad-spectrum activity, likely due to membrane disruption .
- Anticancer Activity : Thiazole-linked bromothiophenes (e.g., compound 6d) demonstrate cytotoxicity, suggesting bromine enhances DNA intercalation or kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
